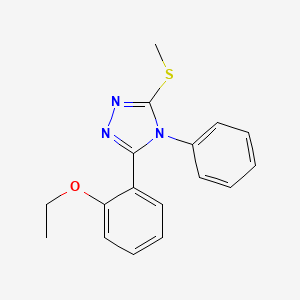
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of ethoxyphenyl, methylsulfanyl, and phenyl groups attached to the triazole ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with ethoxyphenyl and phenyl-substituted thiosemicarbazides. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl and ethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells, leading to cell death. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-methoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- 3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, while the methylsulfanyl group contributes to its reactivity and potential therapeutic effects.
Propriétés
Formule moléculaire |
C17H17N3OS |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-15-12-8-7-11-14(15)16-18-19-17(22-2)20(16)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
Clé InChI |
UYDIZSBZRSGGCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}phenyl 4-methylbenzoate](/img/structure/B11478405.png)
![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11478408.png)
![Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11478411.png)

![(2E)-3-{4-methoxy-3-[(5-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B11478423.png)

![1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11478433.png)
![13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11478440.png)
![3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11478458.png)
![2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11478463.png)

![2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11478477.png)
![6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11478483.png)
![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B11478484.png)
